molecular formula C14H17N3O3S2 B11766307 5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol

5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B11766307
M. Wt: 339.4 g/mol
InChI Key: COEWBLGJZOYNTQ-UHFFFAOYSA-N
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Description

5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, a sulfonyl group, and an oxadiazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methylpiperidine with a sulfonyl chloride to form the sulfonyl derivative This intermediate is then reacted with a phenylhydrazine derivative to form the oxadiazole ring through cyclization

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl derivatives: These compounds share the piperidine and sulfonyl groups but differ in other functional groups.

    1,3,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

5-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,3,4-oxadiazole-2-thiol stands out due to the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. Its specific structure allows for diverse applications and interactions that may not be observed in similar compounds.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

5-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H17N3O3S2/c1-10-6-8-17(9-7-10)22(18,19)12-4-2-11(3-5-12)13-15-16-14(21)20-13/h2-5,10H,6-9H2,1H3,(H,16,21)

InChI Key

COEWBLGJZOYNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3

Origin of Product

United States

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